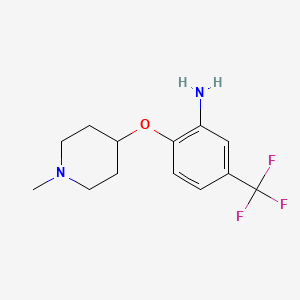

2-(1-Methylpiperidin-4-yloxy)-5-(trifluoromethyl)benzenamine

Descripción

2-(1-Methylpiperidin-4-yloxy)-5-(trifluoromethyl)benzenamine (CAS: 494777-68-3) is a substituted aniline derivative featuring a trifluoromethyl (-CF₃) group at the 5-position of the benzene ring and a 1-methylpiperidin-4-yloxy substituent at the 2-position. This compound is part of a broader class of agrochemical and pharmaceutical intermediates, where the trifluoromethyl group enhances metabolic stability and lipophilicity, while the piperidine moiety may modulate solubility and bioavailability .

Propiedades

IUPAC Name |

2-(1-methylpiperidin-4-yl)oxy-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3N2O/c1-18-6-4-10(5-7-18)19-12-3-2-9(8-11(12)17)13(14,15)16/h2-3,8,10H,4-7,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJRXHLPHFDAZMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)OC2=C(C=C(C=C2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methylpiperidin-4-yloxy)-5-(trifluoromethyl)benzenamine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Attachment of the Piperidine Ring to the Benzene Ring: This step involves the nucleophilic substitution reaction where the piperidine ring is attached to the benzene ring.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzene ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be employed.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzenamine derivatives.

Aplicaciones Científicas De Investigación

2-(1-Methylpiperidin-4-yloxy)-5-(trifluoromethyl)benzenamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 2-(1-Methylpiperidin-4-yloxy)-5-(trifluoromethyl)benzenamine involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, potentially modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Substituents

Key Compounds :

2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g)

- Structure : Contains a 1,3,4-oxadiazole core with a trifluoromethylpyrazole substituent.

- Activity : Exhibits fungicidal activity (>50% inhibition at 50 µg/mL) against Sclerotinia sclerotiorum and herbicidal "bleaching" effects. Molecular docking reveals strong binding to SDH protein (PDB: 2FBW), with carbonyl groups critical for interactions .

- Comparison : Unlike the target compound, 5g lacks the piperidine group but shares the trifluoromethyl motif. Its oxadiazole core enhances pesticidal activity, whereas the piperidine in the target compound may improve pharmacokinetics.

{1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine Structure: Benzimidazole scaffold with pyridinyloxy and trifluoromethylphenyl groups. Activity: Patented as a kinase inhibitor or herbicide intermediate (exact activity unspecified). Synthesis involves multistep coupling of isothiocyanates and diamines .

Substituted Aniline Derivatives

Key Compounds :

4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]aniline Structure: Chloropyridine-oxy substituent with a trifluoromethyl group. Application: Intermediate in imidacloprid-like insecticides, leveraging the electron-withdrawing -CF₃ group for stability . Comparison: The pyridine ring enhances insecticidal activity, whereas the target compound’s piperidine may reduce toxicity in non-target species.

2-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-5-(trifluoromethyl)benzenamine Structure: Hexahydropyrrolopyrazine substituent instead of piperidine. Activity: Unspecified in literature but structurally analogous to dopamine receptor ligands .

Bioactivity and Mechanism

Research Findings and Molecular Insights

- SDH Binding (5g) : The oxadiazole derivative 5g binds to SDH similarly to penthiopyrad, a commercial fungicide, via hydrogen bonds and hydrophobic interactions involving the trifluoromethyl group .

- Synthetic Accessibility : The target compound’s synthesis (e.g., via nucleophilic substitution of 2-fluoro-5-trifluoromethylnitrobenzene with 1-methylpiperidin-4-ol) is simpler than benzimidazole derivatives, which require multistep cyclization .

Notes and Limitations

Data Gaps : Direct bioactivity data for 2-(1-Methylpiperidin-4-yloxy)-5-(trifluoromethyl)benzenamine are scarce. Most evidence derives from structural analogues or intermediates.

Structural Trends : Trifluoromethyl groups consistently enhance stability and target affinity across compounds. Piperidine/pyrrolidine moieties improve solubility but may reduce pesticidal potency compared to heterocyclic cores like oxadiazole.

Contradictions : While oxadiazoles show strong fungicidal activity, piperidine-containing anilines are less studied, making direct comparisons speculative.

Actividad Biológica

Overview

2-(1-Methylpiperidin-4-yloxy)-5-(trifluoromethyl)benzenamine, also known by its CAS number 494777-68-3, is an organic compound characterized by a piperidine ring and a trifluoromethyl group attached to a benzenamine structure. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities.

| Property | Value |

|---|---|

| IUPAC Name | 2-(1-methylpiperidin-4-yl)oxy-5-(trifluoromethyl)aniline |

| Molecular Formula | C13H17F3N2O |

| Molecular Weight | 274.29 g/mol |

| CAS Number | 494777-68-3 |

The biological activity of 2-(1-Methylpiperidin-4-yloxy)-5-(trifluoromethyl)benzenamine is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The piperidine ring facilitates binding to these targets, while the trifluoromethyl group enhances lipophilicity, allowing the compound to effectively cross cellular membranes and reach intracellular sites of action.

Anticancer Activity

Research has indicated that compounds similar to 2-(1-Methylpiperidin-4-yloxy)-5-(trifluoromethyl)benzenamine exhibit anticancer properties . For instance, studies have shown that piperidine derivatives can induce apoptosis in various cancer cell lines. A notable example includes a derivative that demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to traditional chemotherapeutics like bleomycin .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective effects , potentially through inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Such inhibition is relevant for treating neurodegenerative diseases such as Alzheimer’s disease, where cholinergic dysfunction plays a critical role .

Antiparasitic Activity

Preliminary studies have explored the potential of similar compounds in antiparasitic applications , particularly targeting malaria through inhibition of the PfATP4 Na+-ATPase. Modifications in chemical structure have led to enhanced efficacy against both asexual and transmission stages of the parasite, indicating a promising avenue for drug development .

Case Studies and Research Findings

- Anticancer Studies : A study on piperidine derivatives highlighted their ability to induce apoptosis in cancer cells. The incorporation of trifluoromethyl groups was noted to improve metabolic stability and enhance biological activity .

- Neuroprotective Studies : Research into dual cholinesterase inhibitors revealed that structural modifications, including those similar to 2-(1-Methylpiperidin-4-yloxy)-5-(trifluoromethyl)benzenamine, led to improved brain exposure and efficacy in inhibiting cholinesterases .

- Antiparasitic Activity : In vivo studies demonstrated that certain analogs could significantly reduce parasitemia in mouse models infected with Plasmodium berghei, showcasing their potential as novel antimalarial agents .

Comparative Analysis with Similar Compounds

To understand the unique properties of 2-(1-Methylpiperidin-4-yloxy)-5-(trifluoromethyl)benzenamine, it is useful to compare it with structurally related compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 2-(1-Methylpiperidin-4-yloxy)-5-methylbenzenamine | Methyl group instead of trifluoromethyl | Lower lipophilicity |

| 2-(1-Methylpiperidin-4-yloxy)-4-chlorobenzenamine | Chlorine atom instead of trifluoromethyl | Altered receptor interaction |

The presence of the trifluoromethyl group in 2-(1-Methylpiperidin-4-yloxy)-5-(trifluoromethyl)benzenamine imparts unique properties such as increased lipophilicity and metabolic stability, which can be advantageous in drug design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.